molecular formula C13H13N3O2 B5229875 1-(4-Methoxyphenyl)-3-pyridin-2-ylurea

1-(4-Methoxyphenyl)-3-pyridin-2-ylurea

Cat. No.: B5229875
M. Wt: 243.26 g/mol
InChI Key: YPMUEPXTZYIYQT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-pyridin-2-ylurea is a urea derivative featuring a pyridine ring linked to a 4-methoxyphenyl group via a urea bridge (-NH-C(=O)-NH-). Urea derivatives are of interest in medicinal chemistry due to their hydrogen-bonding capacity, which can enhance target binding affinity .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-11-7-5-10(6-8-11)15-13(17)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMUEPXTZYIYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-pyridin-2-ylurea typically involves the reaction of 4-methoxyaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-pyridin-2-ylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1-(4-hydroxyphenyl)-3-pyridin-2-ylurea, while reduction of a nitro group can yield 1-(4-aminophenyl)-3-pyridin-2-ylurea .

Scientific Research Applications

1-(4-Methoxyphenyl)-3-pyridin-2-ylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Derivatives

a) 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine
  • Structural Features: These compounds share a pyridine core but incorporate chloro and substituted phenyl groups instead of urea linkages. Substituents include -CH₃, -NO₂, and -Br .
  • Properties :
    • Melting Points : Range from 268–287°C, higher than typical urea derivatives due to increased rigidity from halogen substituents.
    • Molecular Weight : 466–545 g/mol, significantly higher than 1-(4-Methoxyphenyl)-3-pyridin-2-ylurea (estimated ~285 g/mol).
    • Yield : 67–81%, influenced by steric and electronic effects of substituents .
b) 2-Fluoro-5-(4-fluorophenyl)pyridine
  • Structural Features : Fluorine substituents enhance electronegativity, contrasting with the methoxy group's electron-donating nature.
  • Properties :
    • Crystal Packing : Fluorine atoms participate in C–H···F interactions, improving thermal stability compared to methoxy-containing analogs .

Azetidinones (β-Lactams)

a) 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a)
  • Structural Features : A β-lactam ring replaces the urea group, with a 4-methoxyphenyl substituent.
  • Properties :
    • Melting Point : 188–189°C, lower than pyridine derivatives but higher than many urea analogs, likely due to ring strain in the β-lactam .
    • Synthesis : Cyclocondensation of carboxylic acids and imines, differing from urea synthesis routes .

Thiourea Derivatives

a) 1-(4-Methylpyridin-2-yl)-3-(1-(3-(trifluoromethyl)phenyl)piperidin-4-yl)thiourea
  • Structural Features : Thiourea (-NH-C(=S)-NH-) replaces urea, with a trifluoromethyl group enhancing lipophilicity.
  • Thermal Stability: Sulfur’s polarizability may lower melting points compared to oxygen-containing analogs.

Chalcone Derivatives

a) (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • Structural Features : A α,β-unsaturated ketone core instead of urea, with methoxy and hydroxy substituents.
  • Properties: Bioactivity: Demonstrates antioxidant and anti-inflammatory effects linked to methoxy groups’ radical-scavenging capacity . Solubility: Higher than urea derivatives due to the conjugated enone system.

Comparative Analysis Table

Compound Class Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Properties
1-(4-Methoxyphenyl)-3-pyridin-2-ylurea Urea 4-Methoxyphenyl, pyridine Not reported ~285 (estimated) High hydrogen-bonding potential
2-Amino-4-(2-Cl-5-Ph-pyridin-3-yl)-1-Ph-pyridine Pyridine Cl, substituted phenyl 268–287 466–545 Rigid, halogen-enhanced stability
1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one β-Lactam 4-Methoxyphenyl, phenoxy 188–189 ~350 (estimated) Ring strain, moderate thermal stability
Chalcone derivative α,β-unsaturated ketone 4-Methoxy, 4-hydroxy Not reported ~270 (estimated) Antioxidant activity, high solubility
Thiourea derivative Thiourea Trifluoromethyl, piperidinyl Not reported ~400 (estimated) Enhanced lipophilicity, potential bioactivity

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., -OCH₃) : Improve solubility and antioxidant activity (chalcones) but may reduce electrophilic reactivity .
  • Halogen Substituents (e.g., -Cl, -F) : Increase melting points and rigidity through halogen bonding (pyridine derivatives) .
  • Core Structure Differences : Urea/thiourea groups favor hydrogen bonding, while β-lactams and chalcones prioritize ring strain or conjugation-driven bioactivity .

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